molecular formula C19H20N2O3 B11663149 3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide

3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No.: B11663149
M. Wt: 324.4 g/mol
InChI Key: RZVPMUSKSUPGPS-UHFFFAOYSA-N
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Description

3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a phenylcyclopentyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the phenylcyclopentyl group. One common method involves the nitration of N-[(1-phenylcyclopentyl)methyl]benzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of 3-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcyclopentyl group may enhance the compound’s binding affinity to target proteins, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide
  • 4-methoxy-3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide

Uniqueness

3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide

InChI

InChI=1S/C19H20N2O3/c22-18(15-7-6-10-17(13-15)21(23)24)20-14-19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,20,22)

InChI Key

RZVPMUSKSUPGPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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